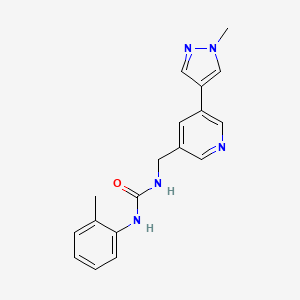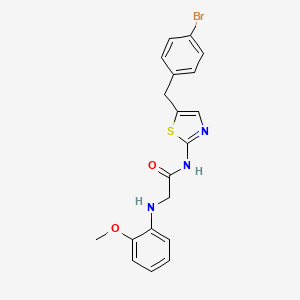
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromobenzyl group, a methoxyphenyl group, and an acetamide group. The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis
Thiazoles are known to participate in a variety of chemical reactions. They can act as ligands for transition metals, and their salts can be used as catalysts . The bromobenzyl group might undergo nucleophilic substitution reactions, and the acetamide group could participate in hydrolysis reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and polarity.Wissenschaftliche Forschungsanwendungen
Synthesis and Photodynamic Therapy Applications
The synthesis of new compounds involving N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide derivatives has shown promise in photodynamic therapy (PDT) applications for cancer treatment. A study demonstrated the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These compounds were found to be potent Type II photosensitizers, crucial for effective PDT in cancer treatment, due to their excellent fluorescence properties and significant photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activity
Another research direction involves exploring the antimicrobial and antitumor properties of derivatives of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide. Studies have shown the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluation against Salmonella typhi, indicating significant antibacterial activity for some compounds. This suggests potential for developing new antimicrobial agents based on these chemical structures (Salama, 2020).
Additionally, compounds based on the benzothiazole structure, related to the chemical structure of interest, have been screened for antitumor activity. Several derivatives exhibited considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
Research has also focused on the antioxidant properties of compounds related to N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide. Nitrogen-containing bromophenols, isolated from marine red algae, demonstrated potent scavenging activity against radicals. This indicates the potential application of these compounds in food and pharmaceutical fields as natural antioxidants, suggesting a broader scope of research and application possibilities for derivatives of the compound (Li, Li, Gloer, & Wang, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-17-5-3-2-4-16(17)21-12-18(24)23-19-22-11-15(26-19)10-13-6-8-14(20)9-7-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXQIZKPKGXVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
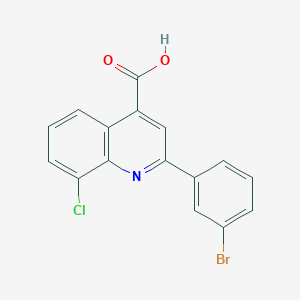
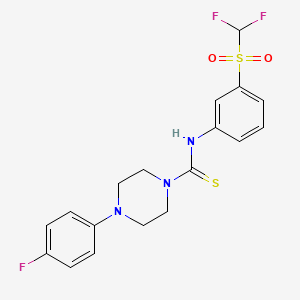
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
![1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine dihydrochloride](/img/structure/B2617363.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)
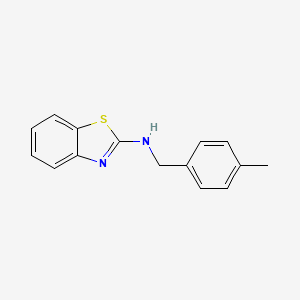
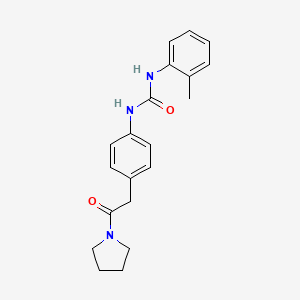
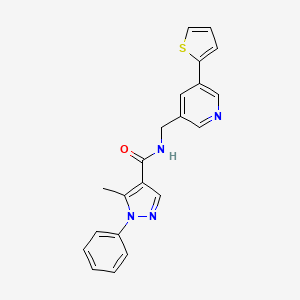
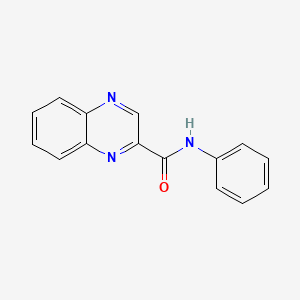

![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)
